molecular formula C12H22N2O2 B13575592 rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate

rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B13575592
M. Wt: 226.32 g/mol
InChI Key: XLKQNJITZONLDY-JOYOIKCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a cyclopentane ring fused with a pyrrole ring. Its stereochemistry is defined by the (3aR,6aR) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, followed by the introduction of the tert-butyl and amino groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems, including enzyme interactions and receptor binding studies.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins and signaling pathways relevant to the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl (3aR,6aS)-1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
  • rac-tert-butyl (3aR,6aR)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate
  • tert-butyl (3aS,4S,6aR)-4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Uniqueness

rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and overall efficacy in various applications.

This detailed overview highlights the significance of this compound in scientific research and its potential for future developments

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (3aS,6aS)-3a-amino-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-5-4-6-12(9,13)8-14/h9H,4-8,13H2,1-3H3/t9-,12+/m0/s1

InChI Key

XLKQNJITZONLDY-JOYOIKCWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@]2(C1)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2(C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.